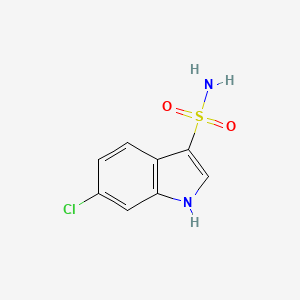

6-Chloro-1H-indole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZRMDWFBBUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6 Chloro 1h Indole 3 Sulfonamide and Analogues

Methodologies for Constructing the 6-Chloro-1H-indole-3-sulfonamide Core

The construction of the this compound core involves strategic chemical transformations that introduce the sulfonamide moiety onto the indole (B1671886) ring.

Sulfonylation Reactions on Indole Scaffolds

The direct sulfonylation of the indole scaffold is a primary method for the synthesis of indole-3-sulfonamides. This typically involves the reaction of an indole, in this case, 6-chloroindole, with a sulfonating agent. A common approach is the reaction of the indole with sulfonyl chlorides in the presence of a base. researchgate.netijarsct.co.in For instance, the synthesis of various indole-based-sulfonamide derivatives has been achieved by treating an indole derivative with different aryl-sulfonyl chlorides in the presence of pyridine. researchgate.net

Another approach involves the use of chlorosulfonic acid. ijarsct.co.in However, this method can be aggressive and may not be suitable for indole scaffolds with sensitive functional groups. thieme-connect.com The reactivity of the indole nucleus, particularly at the C3 position, makes it susceptible to electrophilic substitution, which is the underlying principle of these sulfonylation reactions.

A milder and more recent method involves the use of thiosulfonates as sulfonating agents. The reaction of thiosulfonates with amines in the presence of a base like cesium carbonate and N-bromosuccinimide, or under copper-catalyzed conditions, provides an alternative route to sulfonamides. thieme-connect.com

| Reagent/Catalyst | Description | Reference |

| Aryl-sulfonyl chloride/Pyridine | A common method for introducing a sulfonyl group onto an indole ring. Pyridine acts as a base to facilitate the reaction. | researchgate.net |

| Chlorosulfonic acid | A strong sulfonating agent, though its use is limited by its high reactivity and potential for side reactions. | ijarsct.co.in |

| Thiosulfonates/Base or Copper catalyst | A milder alternative for sulfonamide synthesis, offering better compatibility with sensitive functional groups. | thieme-connect.com |

Cascade Reactions and Multi-Component Approaches to Substituted Indoles

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like substituted indoles from simple starting materials in a single operation. These reactions often involve the formation of multiple chemical bonds in a sequential manner, minimizing the need for isolation of intermediates and purification steps. For instance, cascade reactions involving nitrones and allenes have been utilized for the rapid synthesis of various indole derivatives. nih.gov The chemoselectivity of these transformations can be controlled by modifying substrate functionalization, reaction conditions, and the choice of catalyst. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are also valuable in generating substituted indoles. A notable example is the palladium-catalyzed three-component synthesis of sulfonamides, where sulfuric chloride acts as a source of the –SO2– group. rsc.org This reaction proceeds via a Suzuki-Miyaura coupling between an in-situ generated sulfamoyl chloride and a boronic acid, demonstrating high functional group tolerance. rsc.org

Targeted Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties. These derivatives can be prepared by reacting the parent this compound with various electrophiles.

A general and widely used method for the synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in In the context of this compound, this would entail the reaction of 6-chloro-1H-indole-3-sulfonyl chloride with a desired primary or secondary amine. The nucleophilicity of the amine can be a determining factor in the reaction's success. ijarsct.co.in

Ruthenium-catalyzed direct C-H functionalization has also been employed for the synthesis of N-substituted indolines, which can be precursors to indole-sulfonamides. ijarsct.co.in This method involves the reaction of an indoline (B122111) with a sulfonyl azide, leading to the formation of a sulfonamide at a specific position on the indoline ring. ijarsct.co.in

| Synthetic Approach | Description | Reference |

| Reaction with Sulfonyl Chlorides | A classic method where a primary or secondary amine reacts with a sulfonyl chloride in the presence of a base to form an N-substituted sulfonamide. | ijarsct.co.in |

| Ruthenium-Catalyzed C-H Functionalization | A modern approach for the direct introduction of a sulfonamide group onto an indoline ring using a sulfonyl azide. | ijarsct.co.in |

Asymmetric Synthesis and Stereochemical Considerations in Related Indole-Sulfonamide Structures

Asymmetric synthesis is crucial when dealing with chiral molecules that may exhibit different biological activities. While specific examples for this compound are not prevalent in the provided search results, general principles of asymmetric synthesis applied to related indole structures are relevant.

An enantioconvergent Friedel-Crafts alkylation of indoles with donor-acceptor cyclopropanes, catalyzed by pybox•MgI2, has been described. nih.gov This reaction proceeds through a dynamic kinetic asymmetric transformation, leading to the formation of indole homo-Michael adducts with high enantioselectivity. nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of precursors to chiral indole-sulfonamides.

Furthermore, cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes has been developed to access C-N axially chiral sultams. rsc.org This highlights the progress in controlling stereochemistry in reactions involving sulfonamides and aromatic systems.

Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of synthesized compounds is paramount. Various spectroscopic and analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. lcc-toulouse.fr This method allows for the definitive confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com For novel compounds like this compound and its derivatives, obtaining a single crystal suitable for X-ray analysis is highly desirable for unequivocal structural proof. mdpi.commdpi.comresearchgate.net The crystallographic data, including unit cell parameters and space group, provide a detailed picture of the solid-state structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole ring, the indole NH proton, and the sulfonamide (SO₂NH₂) protons. The aromatic region would be particularly informative. Based on data from analogues like 6-chloro-3-methyl-1H-indole rsc.org, the proton at the C2 position is anticipated to appear as a singlet or a narrow doublet. The protons on the benzene (B151609) portion of the indole core (H4, H5, and H7) will exhibit characteristic splitting patterns. Specifically, H7 is expected to be a doublet, H5 a doublet of doublets, and H4 a doublet, reflecting their coupling relationships.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. Furthermore, the two protons of the primary sulfonamide group (NH₂) are expected to resonate as a singlet, with its chemical shift influenced by solvent and concentration. Studies on similar sulfonamide compounds show these N-H signals appearing at significant downfield shifts, sometimes between 8.0 and 11.0 ppm. nih.govmdpi.com

To provide a comparative reference, the experimental ¹H NMR data for the closely related compound, 6-chloro-3-methyl-1H-indole, is presented below.

Table 1: ¹H NMR Spectroscopic Data for 6-Chloro-3-methyl-1H-indole Data recorded in CDCl₃ at 500 MHz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.88 | s | - | NH |

| 7.48 | d | 8.4 | H-4 |

| 7.33 | d | 1.5 | H-7 |

| 7.09 | dd | 8.4, 1.8 | H-5 |

| 6.95 | dd | 2.0, 0.9 | H-2 |

| 2.31 | d | 0.9 | CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum for this compound would display eight distinct signals corresponding to the eight carbon atoms of the indole core. The introduction of the electron-withdrawing sulfonamide group at the C3 position significantly influences the chemical shifts of the surrounding carbon atoms, particularly C2 and C3a. The carbon atom bearing the chlorine (C6) would also show a characteristic shift. The expected chemical shifts can be inferred by comparing with known data for analogues such as 6-chloro-3-methyl-1H-indole. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 6-Chloro-3-methyl-1H-indole Data recorded in CDCl₃ at 125 MHz. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.67 | C-7a |

| 127.93 | C-3a |

| 127.05 | C-6 |

| 122.32 | C-2 |

| 119.94 | C-4 |

| 119.82 | C-5 |

| 112.03 | C-3 |

| 110.96 | C-7 |

| 9.67 | CH₃ |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would verify its molecular formula, C₈H₇ClN₂O₂S.

The theoretical monoisotopic mass can be calculated with high precision, and the experimental value obtained from an HRMS analysis is expected to match this value within a very narrow margin (typically <5 ppm). A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine, with two major peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.

Potential fragmentation pathways under mass spectrometry conditions could involve the loss of the sulfonamide group (SO₂NH₂) or cleavage of the indole ring structure, providing further structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂O₂S |

| Molecular Weight (Average) | 230.67 |

| Monoisotopic Mass (Theoretical) | 229.9917 |

| Expected [M+H]⁺ | 230.9990 |

Mechanistic Insights into Biological Activities of 6 Chloro 1h Indole 3 Sulfonamide Derivatives

Antineoplastic Mechanisms

The anticancer properties of 6-Chloro-1H-indole-3-sulfonamide derivatives are attributed to a multi-faceted approach that targets key cellular processes involved in cancer cell proliferation and survival.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Derivatives of this compound have been shown to effectively trigger this cell death pathway through various mechanisms.

A key strategy in cancer therapy is to activate the caspase cascade, a family of proteases that execute apoptosis. semanticscholar.org Some sulfonamide derivatives have been found to induce apoptosis through the activation of caspases. For instance, certain sulfonamide-dithiocarbamate gold(I) complexes have been shown to cause apoptosis in colon cancer cells through the activation of caspase 3. nih.gov This activation is a critical step in the apoptotic pathway, leading to the systematic dismantling of the cell. semanticscholar.org The inhibition of anti-apoptotic proteins, such as survivin, which normally suppress the caspase cascade, can lead to the propagation of the apoptotic signal. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, such as Bax. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. semanticscholar.org Studies on various indole (B1671886) derivatives have demonstrated their ability to induce apoptosis by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a key mechanism by which these compounds promote cancer cell death. nih.govnih.gov

Cell Cycle Progression Interference and Mitotic Arrest Induction

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Several indole and sulfonamide derivatives have been shown to interfere with cell cycle progression, often leading to arrest at the G2/M phase. rsc.orgmdpi.comresearchgate.netnih.govnih.gov This phase is critical for cell division, and its disruption can trigger apoptosis.

For example, certain chalcone (B49325) derivatives can induce G2/M arrest in ovarian cancer cells. nih.govnih.gov Similarly, some indole derivatives have been observed to cause cell cycle arrest at the G2/M phase in HeLa cells. rsc.org This arrest is often a consequence of the disruption of microtubule dynamics, preventing the formation of a functional mitotic spindle. mdpi.com Some derivatives have also been noted to induce cell cycle arrest at the G1/S transition by reducing the expression of key proteins like cyclin D1 and cyclin E.

| Compound Class | Cell Line | Effect | Source |

| Indole sulfonamide derivative | HeLa | G2/M phase arrest | rsc.org |

| Quinazoline sulfonates | K562, U-251 | G2/M phase arrest | mdpi.com |

| Indeno[1,2-b]quinoxaline derivative | HepG-2 | G2/M phase arrest | nih.gov |

| Chalcone derivative | Ovarian cancer cells | G2/M phase arrest | nih.govnih.gov |

| Genistein | T24 bladder cancer cells | G2/M phase arrest | mdpi.com |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle. nih.gov Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. researchgate.net The indole scaffold is a well-established pharmacophore in the design of tubulin inhibitors. nih.gov

Derivatives of this compound have been investigated as inhibitors of tubulin polymerization. rsc.orgnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. nih.gov This disruption prevents the formation of a proper mitotic spindle, leading to mitotic arrest and subsequent apoptosis. nih.gov For instance, a series of novel indole derivatives containing a sulfonamide scaffold were found to be potent inhibitors of tubulin polymerization, with one compound showing an IC50 value of 1.82 μM for tubulin assembly. rsc.org Another study on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives also identified compounds that strongly inhibited tubulin assembly. mdpi.com The substitution pattern on the indole ring, including the presence of a chloro group at the 6-position, can significantly influence the tubulin inhibitory activity. nih.gov

| Compound/Derivative Class | Key Findings | IC50 (Tubulin Polymerization) | Source |

| Indole sulfonamide derivative (Compound 18) | Potent inhibitor of tubulin assembly | 1.82 μM | rsc.org |

| 6- and 7-heterocyclyl-1H-indole derivatives (Compound 1k) | Potent inhibition of tubulin polymerization | 0.58 ± 0.06 µM | nih.gov |

| 3,4-Dihydro-2(1H)-quinolinone sulfonamide derivative (D13) | Strong inhibition of tubulin assembly | 6.74 μM | mdpi.com |

| Indole derivative (Compound 5m) | Effective inhibition of tubulin polymerization | 0.37 ± 0.07 μM | nih.gov |

Anti-Inflammatory Modulations

Chronic inflammation is recognized as a key factor in the development and progression of various diseases, including cancer. The sulfonamide moiety is present in several drugs with anti-inflammatory properties. nih.gov While the primary focus of research on this compound derivatives has been on their antineoplastic effects, the indole and sulfonamide components suggest a potential for anti-inflammatory activity.

Indole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. chemrxiv.orgmdpi.com Sulfonamide-related drugs can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue injury during inflammation. nih.gov Although specific studies on the anti-inflammatory mechanisms of this compound are not extensively detailed in the provided context, the known activities of its constituent scaffolds point towards a plausible role in modulating inflammatory pathways.

Inhibition of the NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a variety of inflammatory diseases. nih.gov Small molecule inhibitors targeting the NLRP3 inflammasome represent a promising therapeutic strategy. nih.gov The activation of the NLRP3 inflammasome is a multi-step process that leads to the maturation and secretion of pro-inflammatory cytokines. nih.gov

Recent studies have focused on sulfonamide-based derivatives as inhibitors of the NLRP3 inflammasome. Structure-activity relationship studies have revealed that the sulfonamide and benzyl (B1604629) moieties are crucial for their selective inhibitory activity. nih.gov These compounds function by targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This inhibition is selective, as demonstrated by the lack of significant effect on other inflammatory pathways, such as those mediated by NLRC4 and AIM2 inflammasomes, or the production of other cytokines like TNF-α and IL-6. nih.gov

One notable derivative demonstrated a binding affinity (KD) of 84 nM to the NLRP3 protein and showed significant in vivo efficacy in a mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.gov This was evidenced by a marked reduction in the levels of IL-1β, a key cytokine downstream of NLRP3 activation. nih.gov The selectivity of this inhibition was further confirmed in NLRP3 knockout mice, where the compound did not affect TNF-α production. nih.gov

| Key Findings in NLRP3 Inhibition by Sulfonamide Derivatives | |

| Mechanism | Selective inhibition of the NLRP3 inflammasome complex assembly. nih.gov |

| Key Structural Features | The sulfonamide and benzyl groups are important for selectivity. nih.gov |

| In Vivo Efficacy | Significant suppression of IL-1β levels in LPS-challenged mice. nih.gov |

| Selectivity | No significant inhibition of NLRC4, AIM2 inflammasomes, or TNF-α and IL-6 production. nih.gov |

Regulation of Pro-inflammatory Cytokine Secretion (e.g., IL-1β)

The inhibition of the NLRP3 inflammasome by this compound derivatives directly impacts the secretion of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). The NLRP3 inflammasome, once activated, triggers the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. nih.gov Therefore, by blocking the NLRP3 inflammasome, these sulfonamide compounds effectively halt the production and release of mature IL-1β.

In experimental models, treatment with a lead sulfonamide inhibitor resulted in a significant, dose-dependent reduction in IL-1β secretion from immune cells stimulated with NLRP3 activators. nih.gov For instance, in LPS-primed J774A.1 cells, a significant inhibition of IL-1β production was observed. nih.gov Furthermore, in vivo studies in mice demonstrated that intraperitoneal administration of the inhibitor markedly suppressed serum levels of IL-1β following an LPS challenge. nih.gov This effect is crucial for mitigating the excessive inflammation characteristic of diseases where the NLRP3/IL-1β axis is overactive. nih.gov

The regulation of IL-1β by these compounds is highly specific. The production of other pro-inflammatory cytokines, such as TNF-α and IL-6, which are not primarily dependent on the NLRP3 inflammasome for their secretion, was not significantly affected by the sulfonamide inhibitors. nih.gov This selectivity underscores the targeted mechanism of these derivatives and highlights their potential for therapeutic intervention with fewer off-target effects.

| Impact on Pro-inflammatory Cytokine Secretion | |

| Primary Target | Interleukin-1β (IL-1β). nih.gov |

| Mechanism of Regulation | Inhibition of caspase-1 activation downstream of the NLRP3 inflammasome, preventing pro-IL-1β cleavage. nih.gov |

| In Vitro Evidence | Dose-dependent reduction of IL-1β secretion in stimulated immune cells. nih.gov |

| In Vivo Evidence | Significant decrease in serum IL-1β levels in animal models of inflammation. nih.gov |

| Specificity | Minimal impact on the secretion of TNF-α and IL-6. nih.gov |

Antimicrobial and Antileishmanial Activity Profiles

Beyond their anti-inflammatory effects, derivatives of this compound have demonstrated promising activity against a range of microbial and parasitic pathogens.

Inhibition of Essential Microbial Enzymes (e.g., Dihydropteroate (B1496061) Synthase)

While specific studies on the direct inhibition of dihydropteroate synthase by this compound were not identified in the provided search results, the broader class of sulfonamides is well-known for this mechanism. Sulfonamide antimicrobials act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

Enzyme and Receptor Modulatory Effects

The modulatory effects of this compound derivatives extend to various other enzymes and receptors, contributing to their broad pharmacological profile. The core indole structure is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.

While the provided search results focus primarily on the inhibition of the NLRP3 inflammasome, the general class of indole sulfonamides has been explored for its activity against other targets. These can include protein kinases, which are crucial regulators of cellular signaling pathways, and various G-protein coupled receptors (GPCRs). The specific enzyme and receptor modulation profile of this compound and its derivatives would depend on the specific substitutions and modifications made to the core structure, allowing for the fine-tuning of its biological activity.

Carbonic Anhydrase (CA) Isoform Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme. Derivatives of indole sulfonamides have been investigated for their ability to selectively inhibit various human (h) CA isoforms, particularly those implicated in disease, such as hCA I, II, IX, and XII.

Research into indolylchalcones that incorporate a benzenesulfonamide-1,2,3-triazole moiety has revealed potent inhibitory activity. nih.gov Many of these compounds show inhibition constants in the nanomolar range. nih.gov For instance, certain derivatives have demonstrated greater potency against the cytosolic isoform hCA I than the standard reference drug, Acetazolamide. nih.gov Specifically, compounds with substituents like 4-fluorophenyl (6d), 4-(trifluoromethoxy)phenyl (6q), and 4-(trifluoromethyl)phenyl (6e) were found to be 13, 6, and 5 times more potent against hCA I, respectively, than Acetazolamide. nih.gov

Furthermore, significant inhibition has been observed against the tumor-associated isoform hCA XII, with some derivatives showing inhibition constants (Kᵢ) in the low nanomolar range (10-41.9 nM). nih.gov Activity against the widespread cytosolic isoform hCA II and the tumor-related hCA IX has also been noted, with several compounds achieving Kᵢ values under 100 nM. nih.gov The selectivity profile of these inhibitors is influenced by the specific substitution patterns on the indole and phenyl rings, which affect how the molecule fits into the distinct active sites of the different CA isoforms. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Indole-Sulfonamide Derivatives

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |

| Indole Derivative 6d | 18.8 | - | - | - |

| Indole Derivative 6q | 38.3 | - | - | - |

| Indole Derivative 6e | 50.4 | - | - | - |

| Indole Derivative 6o | - | - | - | 10.0 |

| Indole Derivative 6m | - | - | - | 19.3 |

| Indole Derivative 6f | - | - | - | 41.9 |

Note: Data sourced from a study on indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids. nih.gov A '-' indicates data not reported in the source.

Alpha-Glucosidase Enzyme Inhibition

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. This enzyme is located in the brush border of the small intestine and is responsible for breaking down oligosaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. By inhibiting α-glucosidase, the rate of carbohydrate digestion and subsequent glucose absorption is slowed, helping to control post-meal blood sugar spikes.

Indole-based sulfonamide derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors. Studies have shown that these compounds can exhibit significant inhibitory activity, with some analogues demonstrating potency in the low micromolar range (IC₅₀ values from 1.10 ± 0.10 to 10.90 ± 0.20 µM). uitm.edu.my The inhibitory potential of these molecules often surpasses that of acarbose, a commonly used α-glucosidase inhibiting drug. researchgate.netnih.gov For example, bis(indol-3-yl) methane (B114726) derivatives have shown IC₅₀ values that are approximately 30 times stronger than acarbose. nih.gov The indole ring itself appears to be a beneficial structural feature for this inhibitory activity. nih.gov

Kinetic studies on related cyclic sulfonamides have indicated that these inhibitors can act through different mechanisms. For instance, some derivatives exhibit non-competitive inhibition of α-glucosidase, suggesting they bind to a site on the enzyme other than the active site, which still leads to a reduction in its catalytic efficiency. nih.gov

Table 2: α-Glucosidase Inhibition by Indole and Sulfonamide Derivatives

| Compound Series | IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Indole-based Sulfonamides | 1.10 - 10.90 | Acarbose | - |

| Bis(indol-3-yl) methanes (Top performers) | 7.54 - 9.57 | Acarbose | 261.45 |

| Cyclic Sulfonamides (Top performers) | 25.88 - 46.25 | Acarbose | 58.8 |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data compiled from multiple studies. uitm.edu.mynih.govnih.gov

Serotonin (B10506) Receptor (5-HT₂C, 5-HT₆) Antagonism and Ligand Binding

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor found almost exclusively in the central nervous system, plays a role in cognitive processes. Antagonism of this receptor is a significant area of research for potential treatments of cognitive deficits. The indole nucleus is a common scaffold for 5-HT₆ receptor ligands, and the addition of an arylsulfonyl group has been a key strategy in developing potent antagonists. nih.govnih.gov

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed as high-affinity 5-HT₆ receptor ligands. nih.gov These compounds have demonstrated potent antagonist activity, with some showing high selectivity for the 5-HT₆ receptor over other serotonin receptor subtypes like 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₇, as well as dopamine (B1211576) D₂ receptors. nih.gov For example, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) was identified as a potent and selective 5-HT₆ receptor antagonist with a Kᵢ value of 1.4 nM. nih.gov This compound showed significantly weaker affinity for the 5-HT₂C receptor, indicating a high degree of selectivity. nih.gov

The structural features of these molecules, such as the type of azine ring (quinoline vs. isoquinoline) and substituents on the indole ring, significantly influence their binding affinity and functional activity at the 5-HT₆ receptor. nih.govnih.gov

Table 3: Receptor Binding Affinity (Kᵢ, nM) of a Selective Indole Sulfonamide Derivative (Compound 25)

| Receptor | Kᵢ (nM) |

| h5-HT₆ | 1.4 |

| h5-HT₁ₐ | >1000 |

| h5-HT₂ₐ | 180 |

| h5-HT₂C | >1000 |

| h5-HT₇ | 410 |

| hD₂ | 390 |

Note: Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates higher affinity. Data sourced from a study on N1-azinylsulfonyl-1H-indole derivatives. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition in Related Indole Derivatives

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

The indole moiety is a well-known pharmacophore for COX-2 inhibitors, with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin being a classic example. nih.gov Research has explored modifications of the indole structure to enhance COX-2 selectivity and potency. For instance, replacing the 2'-methyl group of Indomethacin with a trifluoromethyl (CF₃) group results in a compound (CF₃-Indomethacin) that is a potent and selective time-dependent inhibitor of COX-2. nih.gov

While Indomethacin itself is a non-selective inhibitor with IC₅₀ values of 27 nM for COX-1 and 127-180 nM for COX-2, its CF₃ analogue shows potent inhibition of human COX-2 (hCOX-2) with an IC₅₀ of 388 nM, while having no significant effect on COX-1 at concentrations up to 100 µM. nih.gov Furthermore, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess COX-2 inhibitory activity, highlighting the potential of combining the indole and sulfonamide motifs to target this enzyme. nih.gov

Table 4: COX Inhibition by Indole Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity for COX-2 |

| Indomethacin | 27 | 180 (human) | Non-selective |

| CF₃-Indomethacin | >4000 | 388 (human) | Selective |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from a study on a trifluoromethyl analogue of Indomethacin. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Impact of Substituents on the Indole (B1671886) Core and Sulfonamide Moiety

The indole nucleus and the sulfonamide group are both considered "privileged" structures in medicinal chemistry, known for their wide range of biological activities. nih.govnih.gov The specific substitution pattern on these two key components dictates the compound's interaction with biological targets.

The introduction of a chlorine atom into a molecule can significantly enhance its biological activity. nih.gov In the context of indole derivatives, halogenation, particularly at the 5- or 6-position, has been shown to be a critical factor for potency. For instance, in a series of indole-2-carboxamides, a 5-chloro substitution was found to be important for antiplasmodial activity, with the unsubstituted analogue showing a decrease in potency. acs.org The 6-chloro substitution in the indole ring, as seen in 6-Chloro-1H-indole-3-sulfonamide, is also a common strategy to improve biological properties. nih.gov

The lipophilicity introduced by the chlorine atom can lead to a higher concentration of the compound at the biological target site by facilitating its passage through cell membranes. nih.gov Furthermore, the electronic properties of chlorine, an electron-withdrawing group, can influence the acidity of the indole N-H and the sulfonamide protons, which can be crucial for binding to target proteins. nih.gov The steric bulk of the chlorine atom can also lead to more specific interactions within the binding pocket of a protein, potentially increasing selectivity for a particular target. nih.govacs.org

Research on indolylarylsulfones as HIV-1 inhibitors showed that introducing sulfonamide groups could reduce cytotoxicity. nih.gov The presence of a chlorine atom on hydroxyl-bearing bisindoles was noted as promising for anticancer activity. nih.gov

The sulfonamide moiety (SO₂NH₂) is a key pharmacophore in many drugs and acts as a potent zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. mdpi.com The primary sulfonamide group is crucial for this interaction, with the negatively charged nitrogen coordinating with the zinc ion in the enzyme's active site. mdpi.com

Modification of the sulfonamide nitrogen (N-substitution) can have profound effects on the compound's activity and selectivity. documentsdelivered.com The nature of the substituent can influence the acidity of the sulfonamide N-H, its hydrogen bonding capacity, and its steric fit within the target's binding site. researchgate.net For example, in a study of naltrindole (B39905) derivatives, different N-substituents on a sulfonamide moiety led to a wide range of functional activities, from full inverse agonists to full agonists. documentsdelivered.comresearchgate.net

The "tail approach" is a common design strategy where different substituents are appended to the sulfonamide group to achieve selective inhibition of different enzyme isoforms. nih.gov This approach highlights the importance of the N-substituent in directing the molecule to a specific biological target and modulating its activity.

| Compound | N-Substituent on Sulfonamide | Observed Activity | Reference |

|---|---|---|---|

| Indole-3-sulfonamide urea (B33335) derivatives | Various urea derivatives | Selective inhibition of human carbonic anhydrase II (hCA II) | nih.gov |

| Naltrindole sulfonamide derivatives | Cyclopropylsulfonamide | Potent full inverse agonist for the δ opioid receptor | documentsdelivered.comresearchgate.net |

| Naltrindole sulfonamide derivatives | Phenethylsulfonamide | Full δ opioid receptor agonist activity | documentsdelivered.comresearchgate.net |

The position of functional groups on the indole core significantly impacts the biological activity and drug-like properties of the molecule. The indole scaffold offers multiple positions for substitution, and the specific placement of these groups determines the molecule's three-dimensional shape and its ability to interact with a target. researchgate.net

For indole sulfonamides, the sulfonamide group is commonly placed at the 3-position of the indole ring. nih.gov Research on indole-based benzenesulfonamides has explored linking the benzenesulfonamide (B165840) group at different positions on the indole core via a flexible amide linker to develop novel carbonic anhydrase inhibitors. mdpi.com The position of substituents on the indole ring can also influence properties like metabolic stability. For instance, moving a sulfonamide group to the meta position in a series of indole derivatives did not significantly affect potency or solubility in one study. acs.org

Pharmacophore Elucidation and Optimization for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For indole sulfonamides, the key pharmacophoric elements generally include:

The indole N-H group, which can act as a hydrogen bond donor.

The aromatic system of the indole ring, which can engage in π-π stacking interactions.

The sulfonamide group, which is a strong hydrogen bond donor and acceptor, and a crucial zinc-binding group for metalloenzymes. mdpi.com

Optimization of these pharmacophoric features is a key strategy in drug design. For example, in the development of carbonic anhydrase inhibitors, the sulfonamide group is considered a primary pharmacophore due to its ability to bind to the zinc ion in the active site. mdpi.com The indole scaffold provides a framework for orienting this pharmacophore and for introducing additional substituents to enhance affinity and selectivity. mdpi.com Molecular modeling and in silico studies are often employed to elucidate the binding modes of these compounds and guide the optimization process. nih.govmdpi.com

Design Strategies for Enhanced Efficacy and Specificity

Several design strategies are employed to enhance the efficacy and specificity of indole sulfonamides. One common approach is scaffold hopping , where the indole core is replaced with other heterocyclic systems to explore new chemical space and improve properties. acs.org However, in many cases, the indole scaffold is retained due to its favorable interactions and is further modified. acs.org

Another key strategy is hybridization , which involves combining the indole-sulfonamide pharmacophore with other known active moieties to create a single molecule with potentially synergistic or enhanced activity. mdpi.comnih.gov This approach has been used to develop novel carbonic anhydrase inhibitors by linking the indole and benzenesulfonamide scaffolds. mdpi.com

The tail approach , as mentioned earlier, is a powerful strategy for achieving selectivity. By systematically modifying the "tail" portion of the molecule, which is typically the substituent on the sulfonamide nitrogen, researchers can fine-tune the interactions with specific amino acid residues in the target's binding pocket, leading to isoform-selective inhibitors. nih.gov This is particularly important for targets like carbonic anhydrases, where multiple isoforms exist and non-selective inhibition can lead to side effects. mdpi.com

| Design Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Scaffold Hopping | Replacing the indole core with other heterocyclic systems to improve properties. | Exploration of alternatives to the indole core in anti-Trypanosoma cruzi agents. | acs.org |

| Hybridization | Combining the indole-sulfonamide pharmacophore with other active moieties. | Development of indole-based benzenesulfonamides as carbonic anhydrase inhibitors. | mdpi.com |

| Tail Approach | Systematic modification of the substituent on the sulfonamide nitrogen to achieve selectivity. | Synthesis of indole-3-sulfonamide ureido derivatives for selective hCA II inhibition. | nih.gov |

Computational Chemistry and Molecular Modeling for Elucidating Mechanisms

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 6-Chloro-1H-indole-3-sulfonamide, to the binding site of a target protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies are instrumental in predicting how this compound or its derivatives orient themselves within the active site of a protein. This prediction is crucial for understanding the potential biological targets of the compound. For instance, docking studies with indole-based diaza-sulfonamides against the JAK-3 protein, a significant signaling pathway in oral cancer, have shown promising binding affinities. nih.gov While specific docking scores for this compound are not detailed in the provided results, the general applicability of this method to similar sulfonamide derivatives suggests its utility. The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the strength of the interaction. Lower docking scores typically indicate a more favorable binding interaction. mdpi.com

The binding affinity of sulfonamide derivatives has been explored against various targets, including those in infectious agents. For example, molecular docking of novel sulfonamide derivatives against glycolytic enzymes from Plasmodium falciparum, the parasite responsible for malaria, revealed interactions in the micromolar range. scirp.orgresearchgate.net These studies highlight the potential for sulfonamides to selectively target parasite enzymes over their human counterparts. scirp.orgresearchgate.net

Table 1: Representative Docking Scores of Sulfonamide Derivatives against Various Protein Targets

| Compound Class | Protein Target | Organism | Predicted Binding Affinity (kcal/mol) |

| Indole (B1671886) based diaza-sulfonamides | JAK-3 protein | Homo sapiens | -8.8 to -9.7 nih.gov |

| 1,2,4-Triazine (B1199460) sulfonamide derivatives | 3RHK (Cancer-related receptor) | Homo sapiens | -5.655 to -6.634 mdpi.com |

| 1,2,4-Triazine sulfonamide derivatives | 7JXH (Cancer-related receptor) | Homo sapiens | Not explicitly stated, but noted as good to exceptional mdpi.com |

This table is illustrative and based on data for related sulfonamide compounds, as specific data for this compound was not available in the search results.

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies of 1,2,4-triazine sulfonamide derivatives with cancer-related receptors, the oxygen of the sulfonamide group was observed to form hydrogen bonds with serine and lysine (B10760008) residues. mdpi.com Similarly, the nitrogen of a 1,2,4-triazine ring formed a hydrogen bond with an arginine residue. mdpi.com

Understanding these key interactions is fundamental for structure-based drug design. It allows medicinal chemists to propose modifications to the ligand's structure to enhance binding affinity and selectivity. The identification of a tight pocket with favorable polar contacts formed by key residues at the dimer interface of pfTPI with sulfonamide derivatives underscores the level of detail that can be obtained from these studies. scirp.orgresearchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations are employed to assess the stability of the ligand-receptor complex predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. These simulations provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. The stability of the complex over the simulation time is a good indicator of a viable binding mode. While specific MD simulation data for this compound was not found, the methodology is widely applied to sulfonamide derivatives to validate docking results and understand the dynamic nature of the interaction. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are used to analyze the electronic structure of this compound. This includes determining the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

These calculations can reveal how substituents, such as the chloro group on the indole ring, influence the electronic properties of the molecule. The charge transfer phenomena occurring within the molecule can be elucidated through HOMO-LUMO analysis. nih.gov The mapping of the molecular electrostatic potential (MEP) surface, derived from these calculations, helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations of Sulfonamide Derivatives

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of chemical reactivity. nih.gov |

This table outlines key parameters typically derived from quantum chemical calculations for sulfonamide-containing molecules.

The application of computational chemistry and molecular modeling techniques provides a comprehensive framework for understanding the potential biological activity of this compound. Molecular docking predicts its binding modes and affinities with protein targets, highlighting key interacting residues. Molecular dynamics simulations can then assess the stability of these interactions over time. Furthermore, quantum chemical calculations offer deep insights into the electronic structure and reactivity of the molecule. Together, these computational approaches are invaluable for guiding the rational design and development of new therapeutic agents based on the this compound scaffold.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a critical property used to understand the charge distribution of a molecule. It is plotted onto a 3D electron density surface to visualize the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ugm.ac.id This map is invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzyme active sites, through non-covalent interactions like hydrogen bonding and electrostatic forces. ugm.ac.id

For this compound, an MEP map would reveal distinct electrostatic features:

Negative Potential (Red/Yellow): The most electron-rich regions are typically found around the oxygen atoms of the sulfonamide group and the electronegative chlorine atom. These areas represent likely sites for hydrogen bond acceptance and interactions with positively charged regions of a biological target.

Positive Potential (Blue): The most electron-poor region is expected around the hydrogen atoms of the sulfonamide's amino group (-NH2) and the indole's N-H group. These sites are strong hydrogen bond donors.

Neutral/Intermediate Potential (Green): The aromatic rings of the indole structure generally exhibit a mix of potentials, with the π-system of the rings often presenting a slightly negative potential above and below the plane of the ring.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties are directly related to changes in its biological effects. numberanalytics.com A typical QSAR study involves several key steps:

| QSAR Modeling Workflow Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activity (e.g., IC50, Ki) is compiled. nih.gov |

| 2. Descriptor Calculation | Numerical values, known as molecular descriptors, are calculated for each compound to quantify various aspects of its structure (e.g., steric, electronic, topological, lipophilic). pharmatutor.org |

| 3. Model Development | Statistical or machine learning methods, such as Multiple Linear Regression (MLR), are used to create an equation that links the descriptors to the biological activity. neovarsity.org |

| 4. Model Validation | The model's statistical significance and predictive power are rigorously tested using internal (cross-validation) and external validation sets. jetir.org |

While specific QSAR models for a series containing this compound are not publicly available, extensive QSAR studies on related indole and sulfonamide derivatives provide valuable insights into the structural features that govern their activity. ijpsr.comnih.gov For instance, research on sulfonamide derivatives has consistently shown that electronic and energy-related descriptors are crucial for modeling their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Studies on various classes of sulfonamides and indole derivatives have identified several key molecular descriptors that frequently appear in predictive QSAR models. researchgate.netresearchgate.net

Table of Key Molecular Descriptors in Sulfonamide/Indole QSAR Studies

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Describes a molecule's ability to participate in electronic interactions, charge transfer, and redox reactions. nih.gov |

| Steric/Topological | Molecular Weight, van der Waals Volume, Randic Indices | Relates to the size, shape, and branching of the molecule, which influences its fit into a binding site. pharmatutor.org |

| Thermodynamic | Total Energy, Entropy | Provides information on the stability and conformational properties of the molecule. nih.gov |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a molecule, which is critical for membrane permeability and reaching the target site. |

Prospective Research Directions for 6 Chloro 1h Indole 3 Sulfonamide Derivatives

Development of Next-Generation Therapeutic Candidates Based on the Indole-Sulfonamide Scaffold

The indole (B1671886) ring system is a prominent feature in numerous pharmaceuticals and biologically significant molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net Its combination with the sulfonamide group, a pharmacophore renowned for its broad therapeutic applications, creates a powerful platform for drug discovery. nih.govnih.gov The indole-sulfonamide scaffold has given rise to compounds with significant potential as anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netnih.gov

Research has demonstrated that indole derivatives can effectively target diverse biological pathways, including those implicated in drug-resistant cancers and chronic diseases. researchgate.netmdpi.com For instance, synthetic indole derivatives like Sunitinib, a tyrosine kinase inhibitor, are already used in oncology, highlighting the scaffold's clinical relevance. researchgate.netmdpi.com The future development of next-generation therapeutic candidates from the 6-Chloro-1H-indole-3-sulfonamide core will focus on refining the structure to enhance potency, selectivity, and pharmacokinetic properties. By strategically modifying the indole ring and the sulfonamide group, researchers aim to create novel molecules with improved efficacy and reduced potential for off-target effects. nih.gov This targeted approach bridges chemical synthesis with therapeutic efficacy, paving the way for new drugs to address significant healthcare challenges. nih.govresearchgate.net

Exploration of Novel Biological Targets and Pathways

A key direction for future research is the continued exploration of novel biological targets for this compound derivatives. The versatility of the indole-sulfonamide structure allows it to interact with a wide array of enzymes and receptors. researchgate.netmdpi.com Current research has identified several key targets, demonstrating the broad potential of this chemical class.

Carbonic Anhydrases (CAs): Novel urea (B33335) derivatives of indole-3-sulfonamide have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, certain derivatives displayed selective inhibition of hCA II over other isoforms like hCA I, hCA IX, and hCA XII. nih.gov This selectivity is crucial, as different CA isoforms are implicated in various pathologies, from glaucoma to cancer.

Kinases: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed as kinase inhibitors. researchgate.netmdpi.com Molecular docking studies on related indazole-sulfonamide compounds suggest a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cell proliferation and survival pathways. mdpi.com This indicates that indole-sulfonamides could be developed as potent anti-cancer agents by targeting such kinases. mdpi.com

Tubulin: The protein tubulin is essential for microtubule formation and cell division, making it a validated target for anticancer drugs. mdpi.com Studies on indole-based compounds have shown that they can act as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells and leading to cell death. mdpi.com

The exploration of these and other potential targets will be facilitated by high-throughput screening of derivative libraries against diverse panels of enzymes and cell lines. nih.gov Identifying new biological interactions will open up therapeutic possibilities for a wider range of diseases. researchgate.netnih.gov

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Indole-3-sulfonamide urea derivatives | Carbonic Anhydrase II (hCA II) | Derivative 6l was identified as the most active against hCA II with an inhibitory constant (Ki) of 7.7 µM, showing high selectivity. | nih.gov |

| Indazole-sulfonamide derivatives | MAPK1 (Kinase) | Molecular docking predicted strong binding affinity with a binding energy of -7.55 Kcal/mol, suggesting potential as a MAPK1 inhibitor for cancer treatment. | mdpi.com |

| Indole-acrylamide derivatives | Tubulin | Compounds were found to inhibit tubulin polymerization, acting on the colchicine-binding site, highlighting their potential as anticancer agents. | mdpi.com |

| Quinoline/pyridine indole-3-sulfonamide hybrids | Carbonic Anhydrase IX (CA IX) | These hybrids were developed as selective inhibitors of the tumor-associated CA IX isoform. | mdpi.com |

Advanced Synthetic Methodologies for Diverse Library Generation

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is paramount. The goal is to generate large, structurally diverse libraries of related compounds for biological screening. nih.gov High-throughput screening (HTS) requires hundreds of thousands of compounds to identify promising leads. nih.gov

Traditional synthesis focuses on creating one target molecule at a time. However, modern drug discovery relies on strategies like Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry . nih.gov These approaches enable the rapid synthesis of numerous and varied molecules from a common starting point. For indole-sulfonamides, this could involve:

Starting with a core scaffold: Synthesis can begin with a pre-formed 6-chloro-1H-indole nucleus.

Introducing the sulfonamide: A sulfonyl chloride group is attached at the 3-position of the indole ring.

Diversification: A wide variety of amines or other nucleophiles can then be reacted with the sulfonyl chloride to generate a library of distinct sulfonamide derivatives. This "tail approach" is a well-known method for creating inhibitors for enzymes like carbonic anhydrases. nih.gov

Biomimetic synthetic strategies also offer a powerful tool, using pathways inspired by how natural products are made in living organisms to generate complex and diverse molecules. nih.gov These advanced synthetic methods are essential for building the high-quality compound libraries needed to discover next-generation drugs and to probe unknown biological pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-chloro-1H-indole-3-sulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves two steps: (1) chlorination of the indole precursor at the 6-position using reagents like N-chlorosuccinimide (NCS) in DMF, and (2) sulfonamide group introduction via reaction with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in THF) .

- Purity Optimization : Use continuous flow reactors to improve reaction homogeneity and automated purification systems (e.g., flash chromatography with gradient elution). Confirm purity via HPLC (>98%) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C6, sulfonamide at C3).

- IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for chlorine .

Q. How is preliminary biological activity screening conducted for this compound?

- Approach :

- In vitro kinase assays : Test inhibition against kinases (e.g., MAPK1) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported kinase inhibition data?

- Case Study : Discrepancies in MAPK1 inhibition (e.g., IC₅₀ variations across studies) may arise from substituent effects. For example:

| Derivative | Substituent | MAPK1 IC₅₀ (μM) | Source |

|---|---|---|---|

| Parent | 6-Cl, 3-SO₂NH₂ | 0.45 ± 0.12 | |

| Analog | 6-Br, 3-SO₂NH₂ | 1.23 ± 0.21 |

- Resolution : Perform molecular dynamics simulations to compare binding poses and hydrogen-bonding interactions with kinase active sites .

Q. What experimental strategies address poor aqueous solubility in pharmacokinetic studies?

- Strategies :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen .

- Nanoformulation : Use PEGylated liposomes to enhance bioavailability. Monitor plasma half-life via LC-MS/MS in rodent models .

Q. How do conflicting results in cytotoxicity assays across cell lines inform mechanistic hypotheses?

- Analysis : Differential activity (e.g., IC₅₀ = 2.1 μM in HeLa vs. >10 μM in A549) may indicate tissue-specific target expression. Validate via:

- RNA-seq : Compare target kinase mRNA levels across cell lines.

- CRISPR Knockout : Ablate suspected targets (e.g., MAPK1) to confirm on-target effects .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Protocol :

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.

- Report 95% confidence intervals for IC₅₀/EC₅₀ values and apply ANOVA for cross-study comparisons .

Contradiction Analysis & Optimization

Q. Why do molecular docking predictions sometimes fail to align with experimental inhibition data?

- Critical Factors :

- Protein Flexibility : Use ensemble docking to account for kinase active-site conformational changes .

- Solvent Effects : Include explicit water molecules in docking simulations (e.g., with AutoDock Vina+WATsite) .

Q. How can synthetic yields be improved without compromising regioselectivity?

- Optimization :

- Catalysis : Employ Pd-catalyzed C–H activation for direct chlorination, reducing byproducts .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.